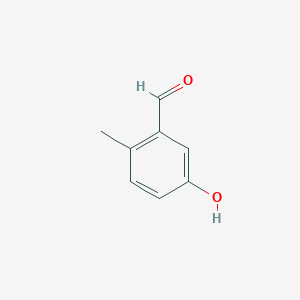

5-Hydroxy-2-methylbenzaldehyde

Description

Contextualization within Aromatic Aldehyde Chemistry

Aromatic aldehydes are a class of organic compounds characterized by an aldehyde functional group (-CHO) directly attached to an aromatic ring. fiveable.me This structural arrangement confers a unique blend of properties typical of both aldehydes and aromatic systems. fiveable.me The carbonyl group in aromatic aldehydes is generally less reactive towards nucleophilic attack compared to its aliphatic counterparts due to the electron-donating resonance effect of the benzene (B151609) ring. fiveable.me However, the aromatic ring itself can be activated or deactivated towards electrophilic substitution depending on the nature of the substituents present.

5-Hydroxy-2-methylbenzaldehyde, with the chemical formula C₈H₈O₂, fits squarely within this class. nih.govglpbio.com Its structure consists of a benzaldehyde (B42025) core with a hydroxyl (-OH) group at position 5 and a methyl (-CH₃) group at position 2 relative to the aldehyde group. The presence of these substituents significantly influences the molecule's electronic properties and reactivity. The hydroxyl group is an activating, ortho-para directing group, while the methyl group is a weakly activating, ortho-para director. Their combined presence on the aromatic ring, alongside the meta-directing aldehyde group, creates a specific reactivity pattern that researchers can exploit for targeted synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 23942-00-9 |

| Molecular Formula | C₈H₈O₂ |

| Molecular Weight | 136.15 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-methyl-5-hydroxybenzaldehyde |

Data sourced from multiple chemical databases. nih.govchemicalbook.comsynquestlabs.comambeed.comavantorsciences.com

Significance as a Versatile Synthetic Intermediate

The true significance of this compound in academic research lies in its role as a versatile synthetic intermediate. fiveable.memdpi.com The aldehyde functional group is a primary site for reactions such as condensation, oxidation, reduction, and the formation of imines (Schiff bases). The phenolic hydroxyl group offers another reaction site for etherification, esterification, or participation in cyclization reactions.

This versatility is demonstrated in its use for creating more elaborate molecular architectures. For instance, it serves as a precursor in the synthesis of Schiff base ligands. A notable example is its reaction with thiosemicarbazides. Research has shown the synthesis of 2-hydroxy-5-methylbenzaldehyde-N(4)-cyclohexylthiosemicarbazone through the condensation reaction between 2-hydroxy-5-methylbenzaldehyde (B1329341) and 4-cyclohexylthiosemicarbazide. tandfonline.com This resulting ligand can then be used to form complexes with various metal ions, such as diorganotin(IV), leading to new organometallic compounds with potentially interesting structural and electronic properties. tandfonline.com

Furthermore, the compound is a building block in multi-step synthetic pathways. One documented synthetic route involves the demethylation of 5-methoxy-2-methylbenzaldehyde (B1313569) using pyridine (B92270) hydrochloride to yield this compound. ambeed.com This product can then be subjected to further reactions, such as alkylation of the hydroxyl group, to produce other valuable intermediates. ambeed.com

Evolution of Research Themes and Applications

Research involving this compound and its isomers has evolved to explore the synthesis and properties of its derivatives for various applications. A significant research theme is the use of hydroxybenzaldehydes as starting materials for the construction of ligands for coordination chemistry. The ability of these molecules to form stable Schiff bases that can chelate to metal ions is a key driver of this research. tandfonline.comresearchgate.net Studies often focus on the synthesis and structural characterization of these metal complexes, investigating their geometry, stability, and spectroscopic properties. tandfonline.com

Another evolving research area is the exploration of the biological relevance of molecules derived from substituted hydroxybenzaldehydes. While direct studies on this compound are specific, research on structurally similar compounds provides context for potential applications. For example, a related compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde, was investigated for its ability to suppress the production of pro-inflammatory mediators in macrophage cells, indicating a research interest in the anti-inflammatory potential of this class of compounds. nih.gov Similarly, other substituted benzaldehydes have been used to synthesize derivatives screened for anti-cancer properties. researchgate.net These studies highlight a broader research trend where the fundamental reactivity of hydroxybenzaldehydes is leveraged to create novel compounds with potential utility in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-hydroxy-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-2-3-8(10)4-7(6)5-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONBQACIGSEEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23942-00-9 | |

| Record name | 5-hydroxy-2-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Hydroxy 2 Methylbenzaldehyde and Its Derivatives

Derivatization Strategies via Aldehyde Functional Group Transformations

Formation of Oxime Derivatives

Oximes are chemical compounds belonging to the imines, characterized by the general formula RR'C=N-OH. wikipedia.org They are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orglearncbse.in When an aldehyde is used as the starting material, the resulting product is an aldoxime. wikipedia.org

The synthesis of an oxime from 5-Hydroxy-2-methylbenzaldehyde follows this general principle. The reaction involves treating the aldehyde with hydroxylamine, often in the form of hydroxylamine hydrochloride with a base, in a suitable solvent. wikipedia.org The reaction proceeds in a weakly acidic medium. learncbse.in The mechanism begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. youtube.com This is followed by a proton transfer and subsequent dehydration, leading to the formation of the C=N double bond characteristic of an oxime. youtube.com The resulting product is this compound oxime.

Synthesis of Thiosemicarbazone Ligands

Thiosemicarbazones are a class of compounds derived from the condensation of thiosemicarbazide (B42300) with aldehydes or ketones. These molecules are of significant interest due to their ability to act as ligands, readily coordinating with metal ions. researchgate.net The synthesis typically involves a straightforward reaction between the carbonyl compound and the appropriate thiosemicarbazide derivative.

N(4)-Methylthiosemicarbazone Compounds

The synthesis of N(4)-methylthiosemicarbazone of this compound involves the condensation of the aldehyde with N(4)-methylthiosemicarbazide. This reaction is generally carried out by refluxing equimolar amounts of the two reactants in a solvent like ethanol (B145695). The imine-like linkage (C=N) is formed through the elimination of a water molecule, resulting in the desired thiosemicarbazone ligand.

N(4)-Cyclohexylthiosemicarbazone Compounds

A detailed synthesis for 2-hydroxy-5-methylbenzaldehyde-N(4)-cyclohexylthiosemicarbazone has been reported. tandfonline.com The process begins with the preparation of the 4-cyclohexylthiosemicarbazide intermediate from cyclohexylisothiocyanate and hydrazine (B178648) hydrate (B1144303) in methanol (B129727). tandfonline.com Subsequently, the prepared 4-cyclohexylthiosemicarbazide is condensed with 2-hydroxy-5-methylbenzaldehyde (B1329341). tandfonline.com The reaction mixture, in a methanolic solution, is refluxed for several hours to yield the final product, 2-hydroxy-5-methylbenzaldehyde-N(4)-cyclohexylthiosemicarbazone. tandfonline.com

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4-Cyclohexylthiosemicarbazide | 2-Hydroxy-5-methylbenzaldehyde | Methanol | Reflux for 4 hours | 2-Hydroxy-5-methylbenzaldehyde-N(4)-cyclohexylthiosemicarbazone | tandfonline.com |

Condensation Reactions for Schiff Base Synthesis

Schiff bases, also known as imines or azomethines, are compounds defined by a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group. researchgate.netbyjus.comjecst.org They are most commonly formed through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). researchgate.netjecst.orgbiointerfaceresearch.com These reactions are versatile and can be performed under various conditions, sometimes facilitated by acid or base catalysis or by using green chemistry approaches like employing water as a solvent. biointerfaceresearch.com

Imines and Azomethine Compounds

The synthesis of imines from this compound is achieved through its reaction with primary amines. For instance, novel imines have been synthesized by refluxing 2-hydroxy-5-methylbenzaldehyde with amines such as o-toluidine (B26562) or (4-methoxyphenyl)methanamine in ethanol. acs.orgnih.gov The mixture is stirred under reflux for several hours, and upon cooling, the crystalline imine product is obtained. acs.orgnih.gov These compounds are also referred to as azomethines. biointerfaceresearch.comresearchgate.net The formation of the azomethine linkage (-CH=N-) is a result of the condensation between the aldehyde's carbonyl group and the amine's amino group. researchgate.net

| Aldehyde | Amine | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Hydroxy-5-methylbenzaldehyde | o-Toluidine | Ethanol | Reflux for 5 hours | (E)-4-methyl-2-((o-tolylimino)methyl)phenol | acs.orgnih.gov |

| 2-Hydroxy-5-methylbenzaldehyde | (4-Methoxyphenyl)methanamine | Ethanol | Reflux for 5 hours | (E)-2-(((4-methoxybenzyl)imino)methyl)-4-methylphenol | acs.orgnih.gov |

Pyrazole-Based Schiff Bases

Pyrazole-based Schiff bases are synthesized through the condensation reaction of a pyrazole (B372694) derivative containing a primary amine group with an aldehyde. ekb.egekb.eg To synthesize a pyrazole-based Schiff base from this compound, the aldehyde would be reacted with an amino-pyrazole, such as 5-aminopyrazole. nih.gov The reaction is typically carried out by refluxing the aldehyde and the amino-pyrazole in a suitable solvent like ethanol or methanol, sometimes with a catalytic amount of acid. researchgate.netekb.eg The resulting Schiff base incorporates both the substituted phenol (B47542) ring from the aldehyde and the pyrazole heterocycle, connected by an azomethine bridge. chemrxiv.org

Benzonitrile-Derived Schiff Bases

The synthesis of Schiff bases, or azomethines, typically involves the condensation of a primary amine with an aldehyde or ketone. While direct reaction of a benzonitrile (B105546) with a phenol is not a standard method for Schiff base formation, benzonitriles serve as valuable precursors to the requisite amine or imine intermediates. Several established methods facilitate the conversion of the nitrile functional group into a form reactive toward aldehydes like this compound.

One classical approach is the Stephen reaction , which reduces a nitrile to an iminium salt using stannous chloride and hydrochloric acid. Subsequent hydrolysis of the intermediate yields an aldehyde. ncert.nic.in Alternatively, and more directly for Schiff base synthesis, the nitrile can be reduced to a primary amine. This is commonly achieved through catalytic hydrogenation or with chemical reducing agents like lithium aluminum hydride (LiAlH₄). The resulting benzylamine (B48309) can then readily condense with an aldehyde. rug.nl

Another method involves the reaction of nitriles with organometallic reagents, such as Grignard reagents. The addition of a Grignard reagent (e.g., phenylmagnesium bromide) to a benzonitrile yields a magnesium salt of an imine, which upon hydrolysis gives the imine itself. ijcrt.org This imine can then react with a phenolic aldehyde, or the initial reaction can be designed between a cyanophenol and an appropriate Grignard reagent to generate an intermediate that leads to a Schiff base.

Recent advancements have also focused on catalytic methods. For instance, visible light-induced, copper-catalyzed reactions have been developed for the synthesis of Schiff bases from 2-aminobenzonitrile (B23959) derivatives and acetophenones, highlighting modern approaches to forming the azomethine linkage. researchgate.net Similarly, cobalt-based catalysts have been used for the reductive alkylation of nitriles with aldehydes, proceeding through an imine intermediate. nih.gov

Table 1: Selected Methods for Converting Benzonitriles to Schiff Base Precursors

| Method | Reagents | Intermediate Product | Key Features | Reference |

|---|---|---|---|---|

| Stephen Reaction | SnCl₂, HCl; then H₂O | Aldehyde | Classic method to convert nitriles to aldehydes, which can then form Schiff bases. | ncert.nic.in |

| Grignard Reaction | R-MgBr; then H₂O | Imine | Forms an imine intermediate suitable for further reaction or as the final product. | ijcrt.org |

| Catalytic Reduction | H₂, Metal Catalyst (e.g., Pd, Pt, Ni) or LiAlH₄ | Primary Amine | A common and high-yielding method to produce the amine needed for condensation. | rug.nl |

| Reductive Alkylation | Aldehyde, H₂, Co/N-SiC catalyst | Secondary Amine (via Imine) | A one-pot method combining nitrile reduction and C-N bond formation. | nih.gov |

Ring Modification and Substitution Reactions of Related Analogs

The aromatic ring of this compound and its analogs is amenable to various substitution reactions, allowing for the introduction of diverse functional groups that can modulate the molecule's chemical and physical properties.

The halogenation of phenols and their derivatives is a fundamental electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing substitution primarily to the ortho and para positions. In analogs like p-cresol (B1678582) (4-methylphenol), bromination readily occurs, often leading to di-substituted products such as 3,5-dibromo-p-cresol. acs.org For salicylaldehyde (B1680747) derivatives, where the para position to the hydroxyl group is often the most reactive available site, direct halogenation can be achieved under controlled conditions. The synthesis of 5-chloro- and 5-bromo-salicylaldehyde has been reported, and these compounds serve as valuable intermediates. nih.gov The reactivity of halogens decreases down the group, from F₂ > Cl₂ > Br₂ > I₂. libretexts.org

Table 2: Examples of Halogenation on Phenolic Analogs

| Substrate | Reagent | Product | Reference |

|---|---|---|---|

| p-Cresol | Bromine (Br₂) | 3,5-Dibromo-p-cresol | acs.org |

| Salicylaldehyde | Chlorinating Agent | 5-Chlorosalicylaldehyde | nih.gov |

| Salicylaldehyde | Brominating Agent | 5-Bromosalicylaldehyde | nih.gov |

Chloromethylation is a key functionalization reaction that introduces a reactive chloromethyl (-CH₂Cl) group onto the aromatic ring, typically at the para position relative to the activating hydroxyl group. This is often achieved by reacting the phenol with paraformaldehyde and hydrochloric acid. lp.edu.ua The resulting benzylic chloride, such as 5-(chloromethyl)-2-hydroxybenzaldehyde (B1584715), is an excellent electrophile, susceptible to nucleophilic substitution by a wide array of nucleophiles. lp.edu.uacymitquimica.com

The chloromethyl group readily reacts with oxygen-based nucleophiles to form ethers. For instance, treatment of 5-(chloromethyl)-2-hydroxybenzaldehyde with alcohols like methanol or 2-propanol in the presence of a mild base such as sodium bicarbonate yields the corresponding alkoxy derivatives. lp.edu.uaresearchgate.net These reactions typically proceed under mild conditions, often at room temperature followed by gentle heating to ensure completion. lp.edu.ua

Table 3: Synthesis of Ethers from 5-(Chloromethyl)-2-hydroxybenzaldehyde

| Nucleophile | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | NaHCO₃, Methanol, rt then 50°C; followed by hydrolysis | 2-Hydroxy-5-(methoxymethyl)benzaldehyde | 49% | lp.edu.ua |

| 2-Propanol | NaHCO₃, 2-Propanol, rt then 50°C | 2-Hydroxy-5-(isopropoxymethyl)benzaldehyde | 96% | lp.edu.ua |

Sulfur nucleophiles, being generally soft and highly nucleophilic, react efficiently with the chloromethyl group to form thioethers. The reaction of 5-(chloromethyl)-2-hydroxybenzaldehyde with thiophenols or thiocyanate (B1210189) salts proceeds smoothly to afford the corresponding sulfur-containing salicylaldehyde derivatives. For example, stirring with 4-chlorothiophenol (B41493) in chloroform (B151607) with sodium bicarbonate as a base yields the thioether in good yield. lp.edu.uaresearchgate.net Similarly, potassium thiocyanate (KSCN) can be used to introduce a thiocyanatomethyl group. lp.edu.ua

Table 4: Synthesis of Thioethers from 5-(Chloromethyl)-2-hydroxybenzaldehyde

| Nucleophile | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Chlorothiophenol | NaHCO₃, Chloroform, rt, 18 h | 5-((4-Chlorophenylthio)methyl)-2-hydroxybenzaldehyde | 58% | lp.edu.ua |

| Potassium Thiocyanate | KSCN, Acetone, rt, 18 h | 2-Hydroxy-5-(thiocyanatomethyl)benzaldehyde | 43% | lp.edu.ua |

A variety of nitrogen nucleophiles, including cyclic secondary amines and imidazole (B134444) derivatives, can displace the chloride from the chloromethyl group to form aminomethylated products. The reaction of 5-(chloromethyl)-2-hydroxybenzaldehyde with morpholine (B109124) in the presence of potassium carbonate gives the corresponding 5-(morpholinomethyl) derivative. lp.edu.uaresearchgate.net Heterocyclic amines like 1-benzyl-1H-imidazole react to form quaternary imidazolium (B1220033) salts. lp.edu.ua This class of reactions, broadly related to the Mannich reaction, is fundamental for installing aminomethyl groups on phenolic rings. researchgate.net

Table 5: Synthesis of Nitrogen-Containing Derivatives from 5-(Chloromethyl)-2-hydroxybenzaldehyde

| Nucleophile | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Morpholine | K₂CO₃, Acetone, rt, 18 h | 2-Hydroxy-5-(morpholinomethyl)benzaldehyde | 57% | lp.edu.uaresearchgate.net |

| 1-Benzyl-1H-imidazole | Toluene, 70°C, 24 h | 1-Benzyl-3-(3-formyl-4-hydroxybenzyl)-1H-imidazol-3-ium chloride | 60% | lp.edu.ua |

| 1-Benzyl-1H-benzimidazole | Toluene, 70°C, 24 h | 1-Benzyl-3-(3-formyl-4-hydroxybenzyl)-1H-benzimidazol-3-ium chloride | 16% | lp.edu.ua |

Synthesis of Fused Heterocyclic Systems from Aldehyde Derivatives

The strategic positioning of the hydroxyl and aldehyde groups on the benzene (B151609) ring of this compound makes it an ideal precursor for the synthesis of various fused heterocyclic compounds. The reactivity of these functional groups allows for cyclization reactions that form five- or six-membered heterocyclic rings fused to the parent benzene ring.

Benzofuran (B130515) Synthesis (e.g., Rap–Stoermer Reaction)

Benzofurans are a class of heterocyclic compounds with a wide range of biological activities. The synthesis of benzofurans from phenolic aldehydes can be achieved through several methods. One notable, though not directly starting from the aldehyde, is the Rap-Stoermer reaction. This reaction typically involves the condensation of a phenol with an α-halogenated ketone in the presence of a base. While the classical Rap-Stoermer reaction utilizes a ketone, modifications and related strategies can be adapted for aldehyde precursors.

A more direct approach for converting salicylaldehydes like this compound into benzofurans involves reaction with compounds that can provide the remaining two carbons of the furan (B31954) ring, followed by cyclization. For instance, reaction with an α-haloester or α-haloketone followed by intramolecular cyclization is a common strategy.

Research has also explored the synthesis of benzofuran derivatives through the reaction of salicylaldehydes with various reagents. jocpr.com For example, heating a salicylaldehyde with 1-chloroacetone under basic conditions can yield a 2-acetylbenzofuran, which can be further modified. jocpr.com Another approach involves the intramolecular Wittig reaction of an appropriate phosphorus ylide derived from the parent aldehyde. jocpr.com

The modified Rap-Stoermer reaction can be applied to synthesize benzofuran scaffolds. For example, the reaction of 2',6'-dihydroxyacetophenone (B134842) with 2-bromoacetophenone (B140003) demonstrates the formation of a benzofuran scaffold, highlighting a pathway that could be conceptually adapted for derivatives of this compound. nih.gov A highly selective synthesis of 3-acylbenzofurans can be achieved from 2-hydroxychalcone (B1664081) derivatives, which can be prepared from the corresponding salicylaldehyde. nih.gov

| Starting Material | Reagent(s) | Product Type | Reference |

| Salicylaldehyde | 1-Chloroacetone, Base | 2-Acetylbenzofuran | jocpr.com |

| 2-Hydroxychalcone derivative | Acid | 3-Acylbenzofuran | nih.gov |

| 2',6'-Dihydroxyacetophenone | 2-Bromoacetophenone | Hydroxy alkylated benzofuran | nih.gov |

Coumarin (B35378) Derivative Formation

Coumarins, or 2H-1-benzopyran-2-ones, are a prominent class of lactones found in many natural products and are known for their diverse biological activities. nih.govresearchgate.net The synthesis of coumarin derivatives from this compound is well-established and can be accomplished through several condensation reactions.

The Knoevenagel condensation is a widely used method for synthesizing coumarins from salicylaldehydes. nih.govmdpi.com This reaction involves the condensation of a salicylaldehyde derivative with an active methylene (B1212753) compound, such as diethyl malonate or ethyl acetoacetate, in the presence of a basic catalyst like piperidine (B6355638) or an amine-acid pair. nih.govmdpi.com For this compound, this would lead to the formation of a 6-methyl-substituted coumarin derivative. The yields for such reactions are often high, ranging from 79% to 98% under certain conditions. nih.gov

Another significant route is the Pechmann condensation , which typically involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. While this method starts with a phenol rather than a salicylaldehyde, it is a cornerstone of coumarin synthesis. nih.govresearchgate.net

The Perkin reaction and the Wittig reaction also represent viable, though less common, pathways to coumarin derivatives from salicylaldehydes. nih.govmdpi.com For example, the reaction of a 2-hydroxybenzaldehyde with phenylacetic acid derivatives in the presence of cyanuric chloride can yield 3-aryl coumarins. nih.gov

| Reaction Name | Reactants | Catalyst | Product Type | Reference |

| Knoevenagel Condensation | Salicylaldehyde, Diethyl malonate | Piperidine/Acetic Acid | Coumarin-3-carboxylate | mdpi.com |

| Knoevenagel Condensation | Substituted Aldehyde, Active Methylene Compound | Choline (B1196258) Chloride | Coumarin derivative | nih.gov |

| Perkin Reaction | 2-Hydroxybenzaldehyde, Phenylacetic acid derivative | Cyanuric Chloride, K₂CO₃ | 3-Arylcoumarin | nih.gov |

Green Chemistry Approaches in this compound Synthesis and Derivatization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net These principles are increasingly being applied to the synthesis of fine chemicals, including derivatives of this compound.

In the context of coumarin synthesis from salicylaldehydes, several green chemistry approaches have been developed. One strategy involves the use of environmentally benign and recyclable catalysts and solvents. For instance, the Knoevenagel condensation for coumarin synthesis has been successfully carried out in deep eutectic solvents (DES), which can act as both the solvent and the catalyst. nih.gov A mixture of choline chloride and zinc chloride is one such DES that has been used, with yields ranging from 61-96%. nih.gov In another approach, a simple aqueous solution of choline chloride has been used as a catalyst for the Knoevenagel condensation, with product yields between 79% and 98%. nih.gov

The use of alternative energy sources like microwave irradiation has also been explored to accelerate reactions, often leading to shorter reaction times, cleaner reactions, and higher yields. mdpi.com Solvent-free, or "neat," reaction conditions represent another important green chemistry strategy. mdpi.com The Rap-Stoermer reaction for benzofuran synthesis, for example, has been shown to proceed efficiently under solvent-free conditions, yielding products in almost quantitative amounts with simple workup procedures. rsc.org

A notable green synthesis involves the reaction of 3-acetyl-4-hydroxy-coumarin acetate (B1210297) with trihydroxybenzoyl hydrazide using a mixture of vinegar and ethanol as the catalyst and solvent. mdpi.com This method produced coumarin–hydroxybenzohydrazide derivatives in good yields (72-76%) without the need for extensive purification. mdpi.com Such approaches, which utilize non-toxic solvents and catalysts derived from renewable resources, are at the forefront of sustainable chemical synthesis.

| Green Approach | Reaction Type | Key Features | Reference |

| Deep Eutectic Solvents (DES) | Knoevenagel Condensation | DES (e.g., Choline chloride/Zinc chloride) acts as both solvent and catalyst. High yields (61-96%). | nih.gov |

| Aqueous Media | Knoevenagel Condensation | Choline chloride as a catalyst in aqueous media. High yields (79-98%). | nih.gov |

| Solvent-Free Conditions | Rap-Stoermer Reaction | Reaction proceeds by mixing reagents without solvent, leading to high efficiency and simple workup. | rsc.org |

| Green Catalyst/Solvent System | Condensation | Use of vinegar and ethanol as catalyst and solvent for coumarin derivative synthesis. Good yields (72-76%). | mdpi.com |

Advanced Spectroscopic and Crystallographic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For 5-Hydroxy-2-methylbenzaldehyde, both proton and carbon-13 NMR are fundamental in confirming its identity and purity.

The ¹H NMR spectrum of this compound provides a clear map of the proton environments within the molecule. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing aldehyde group, as well as the methyl substituent on the aromatic ring. A representative ¹H NMR spectrum of 2-hydroxy-5-methylbenzaldehyde (B1329341) is shown in Figure S10 of a supporting information document. rsc.org

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.84 | s | 1H | CHO |

| 7.33 | d | 1H | Ar-H |

| 7.10 | dd | 1H | Ar-H |

| 6.90 | d | 1H | Ar-H |

| 5.45 | s | 1H | OH |

| 2.25 | s | 3H | CH₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used for the analysis.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. A representative ¹³C NMR spectrum of 2-hydroxy-5-methylbenzaldehyde is depicted in Figure S11 of a supporting information document. rsc.org

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 196.5 | C=O (aldehyde) |

| 155.8 | C-OH |

| 138.0 | C-H (aromatic) |

| 131.5 | C-CH₃ |

| 125.2 | C-H (aromatic) |

| 120.8 | C-CHO |

| 118.5 | C-H (aromatic) |

| 20.4 | CH₃ |

Note: The assignments are based on typical chemical shift ranges and substituent effects.

The versatility of this compound extends to its use as a ligand in the formation of organometallic complexes. When complexed with metals possessing NMR-active nuclei, such as tin (¹¹⁹Sn), heteronuclear NMR spectroscopy becomes a powerful tool for characterizing the resulting structures.

In studies of diorganotin(IV) complexes derived from Schiff bases of 2-hydroxy-5-methylbenzaldehyde, ¹¹⁹Sn NMR spectroscopy has been instrumental. tandfonline.comtandfonline.com The chemical shift values (δ(¹¹⁹Sn)) provide insights into the coordination number and geometry of the tin center. For instance, in a series of diorganotin(IV) complexes with a ligand derived from 2-hydroxy-5-methylbenzaldehyde-N(4)-cyclohexylthiosemicarbazone, the ¹¹⁹Sn NMR chemical shifts of -153.4 ppm, -180.59 ppm, and -158.3 ppm for the dimethyl, dibutyl, and diphenyltin (B89523) complexes, respectively, are indicative of a five-coordinate tin(IV) atom. tandfonline.com These data, in conjunction with other spectroscopic information, suggest a distorted trigonal-bipyramidal geometry around the tin atom in solution. tandfonline.comtandfonline.com

Vibrational Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. The presence of a strong, broad band for the hydroxyl group (O-H stretch) and a sharp, intense band for the carbonyl group (C=O stretch) of the aldehyde are key diagnostic features. The spectrum is also rich with bands corresponding to the aromatic C-H and C=C stretching vibrations, as well as bending vibrations.

Interactive Data Table: Key FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400 (broad) | O-H stretch (phenolic) |

| ~1680 (strong) | C=O stretch (aldehyde) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~2920, ~2850 | C-H stretch (methyl) |

| ~1280 | C-O stretch (phenolic) |

Note: The exact positions and shapes of the bands can be influenced by intermolecular hydrogen bonding and the physical state of the sample (solid or liquid).

In the context of its organotin(IV) complexes, FTIR is used to confirm the coordination of the ligand to the tin atom. tandfonline.comtandfonline.comresearchgate.net The disappearance of the phenolic O-H stretching band and shifts in the C=O and C=N (if a Schiff base is formed) stretching frequencies are indicative of chelation. tandfonline.comresearchgate.net

Raman spectroscopy provides complementary information to FTIR. While strong infrared absorptions are typically observed for polar bonds, Raman scattering is often more intense for non-polar, symmetric vibrations. A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can be performed to assign the observed Raman and FTIR bands to specific normal modes of the molecule. researchgate.netbohrium.com

For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring breathing modes and the C-C stretching vibrations of the benzene (B151609) ring. The C=O stretch of the aldehyde would also be present, though potentially weaker than in the FTIR spectrum. A comprehensive analysis of both FTIR and Raman spectra allows for a more complete understanding of the vibrational landscape of the molecule. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. This technique is fundamental for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is frequently employed to identify and quantify individual components within a mixture. In the analysis of natural product extracts, GC-MS has been instrumental in identifying this compound as a constituent. For instance, it has been identified in the ethanolic extracts of various plants, such as Cyathea crinita and Prunella vulgaris. ekb.egresearchgate.netekb.eg In one study, this compound was found to be the most abundant compound in the ethanolic extract of Cyathea crinita, constituting 55.45% of the total composition. ekb.eg

The process involves injecting a sample into the GC, where it is vaporized and separated based on the components' boiling points and interactions with a stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The resulting mass spectrum serves as a chemical fingerprint. The NIST WebBook and PubChem databases contain reference mass spectra for this compound, which can be compared against experimental data for positive identification. nih.govnist.gov The mass spectrum is characterized by a molecular ion peak and various fragment ions, which correspond to the predictable cleavage of the molecule.

Table 1: GC-MS Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈O₂ | nih.govnist.gov |

| Molecular Weight | 136.15 g/mol | nih.gov |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This technique is crucial for confirming the molecular formula of a compound like this compound. By measuring the exact mass to several decimal places, it is possible to distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₈H₈O₂), the theoretical exact mass is calculated to be 136.052429494 Da. nih.gov HRMS analysis of a purified sample would aim to measure a mass that is extremely close to this theoretical value, thereby confirming its molecular formula and ruling out other potential isobaric compounds. This level of precision is invaluable in synthetic chemistry and in the characterization of novel compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed correspond to the energy differences between these orbitals.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695), reveals information about its electronic transitions. researchgate.net The spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic ring and the carbonyl group, as well as n → π* transitions associated with the non-bonding electrons of the oxygen atoms. The positions and intensities of these absorption bands are influenced by the substituents on the benzene ring (the hydroxyl and methyl groups) and the solvent used. researchgate.net This technique is also used to study the formation of Schiff bases from this compound, as the electronic transitions of the resulting product will differ from the starting material. iucr.org

Single Crystal X-ray Diffraction

While a crystal structure for this compound itself is not readily found in the searched literature, numerous studies have been conducted on its derivatives, particularly Schiff bases. iucr.orgiucr.orgiucr.org These studies provide detailed geometric parameters for the 5-hydroxy-2-methylphenyl moiety within the larger structure.

From these derivative structures, it is observed that the benzene ring is planar, as expected. The bond lengths and angles within this fragment are consistent with those of a substituted aromatic system. For example, in the crystal structure of a Schiff base derived from this compound and 3-chloro-4-methylaniline, the phenol (B47542) ring is essentially planar. iucr.org The precise bond lengths and angles determined from such studies are critical for computational modeling and for understanding the steric and electronic effects of the substituents.

Table 2: Representative Geometric Data from a Derivative Crystal Structure

| Parameter | Description |

|---|---|

| C-C bond lengths (aromatic) | Typically range from 1.37 to 1.40 Å |

| C-O (hydroxyl) bond length | Around 1.35 Å |

| C-C (aldehyde) bond length | Around 1.45 Å |

| C=O (aldehyde) bond length | Around 1.22 Å |

Note: These are typical values and can vary slightly between different crystal structures.

The arrangement of molecules in a crystal is governed by a network of intermolecular and intramolecular forces. In this compound, the hydroxyl group and the aldehyde group are positioned ortho to each other on the benzene ring. This arrangement allows for the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. doubtnut.com This type of internal hydrogen bond forms a stable six-membered ring motif, which significantly influences the molecule's conformation and chemical properties.

In the crystal structures of Schiff base derivatives of this compound, a similar strong intramolecular O—H⋯N hydrogen bond is consistently observed between the phenolic hydroxyl group and the imine nitrogen atom, forming an S(6) ring motif. iucr.orgiucr.orgiucr.org This interaction locks the conformation of that part of the molecule. Besides this primary interaction, the crystal packing of these derivatives is further stabilized by other non-covalent interactions, such as C—H⋯O and C—H⋯π interactions, which link the molecules into larger supramolecular assemblies. iucr.orgiucr.org Hirshfeld surface analysis is a computational tool often used in conjunction with crystallographic data to visualize and quantify these intermolecular contacts. iucr.orgiucr.org

Elucidation of Crystal Packing and Supramolecular Architecture

The solid-state structure of this compound and its derivatives is significantly influenced by a network of intermolecular forces, which dictates the crystal packing and the formation of a larger supramolecular architecture. X-ray diffraction studies have been pivotal in understanding these interactions.

In the crystal structure of 2-hydroxy-5-methylbenzaldehyde, weak intermolecular C—H···O hydrogen bonds are notably important. iucr.org These interactions occur between the methyl or aromatic carbon-hydrogen donors and the hydroxyl or aldehyde oxygen acceptors, with donor-acceptor distances (d(D⋯A)) measured at approximately 3.48 Å and 3.50 Å. iucr.org These weak forces can cause significant changes in the crystal structure when compared to similar molecules like salicylaldehyde (B1680747). iucr.org

Derivatives of this compound, particularly Schiff bases, also exhibit extensive hydrogen bonding. For instance, in a Schiff base derived from 4-aminoantipyrine, an intramolecular O—H···N hydrogen bond is present, and weak intermolecular C—H···O bonds link the molecules into chains. iucr.org Similarly, another Schiff base derivative forms inversion dimers through pairs of C—H···O hydrogen bonds, which are further stabilized by weak π–π stacking interactions to create a three-dimensional network. nih.gov In some cases, the crystal packing is primarily stabilized by H···H, C···H/H···C, and O···H/H···O interactions, as revealed by Hirshfeld surface analysis. scienceopen.comnih.gov The planarity of the molecule and the dihedral angles between its aromatic rings are also critical factors in determining the final crystal structure. nih.govnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Compound | (E)-4-(5-Hydroxy-2-methylbenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | iucr.org |

| Formula | C19H19N3O2 | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P 21 /n | iucr.org |

| a (Å) | 12.030 (2) | iucr.org |

| b (Å) | 7.1400 (14) | iucr.org |

| c (Å) | 20.210 (4) | iucr.org |

| β (°) | 104.01 (3) | iucr.org |

| Key Interaction | Intramolecular O—H···N and intermolecular C—H···O hydrogen bonds | iucr.org |

Structural Validation of Tautomeric Forms (e.g., Thiol-Thione)

While this compound itself does not undergo thiol-thione tautomerism, its Schiff base derivatives are excellent models for studying phenol-imine and keto-amine tautomerism. nih.govresearchgate.net This equilibrium involves the transfer of a proton between the phenolic oxygen and the imine nitrogen. The dominant form in the solid state can be definitively identified using single-crystal X-ray diffraction, which precisely measures bond lengths and locates the hydrogen atom.

Numerous studies on Schiff bases synthesized from this compound confirm the prevalence of the phenol-imine tautomer in the crystalline state. nih.goviucr.orgnih.gov This form is stabilized by a strong intramolecular O—H···N hydrogen bond, creating a stable six-membered ring motif known as an S(6) ring. nih.goviucr.orgresearchgate.net The C=N double bond and C–O single bond characteristic of the phenol-imine form are confirmed by their respective bond lengths in the crystal structure. iucr.orgiucr.org For example, in one derivative, the C1—O1 bond length of 1.353(2) Å and the C7—N1 length of 1.282(2) Å are consistent with a single and double bond, respectively. iucr.org

In contrast, some Schiff base derivatives can exist in the keto-amine form. scienceopen.commdpi.com For example, the reaction of 2-amino-5-methylphenol (B193566) with 2-hydroxy-5-methylbenzaldehyde yielded a product that adopts the keto-enamine tautomeric form, where the hydrogen atom is located on the amine nitrogen, stabilized by an N—H···O intramolecular hydrogen bond. scienceopen.com Spectroscopic methods like UV-Vis and NMR are used to study this tautomeric equilibrium in solution, where both forms may coexist. mdpi.comarabjchem.org

Elemental Analysis and Thermogravimetric Analysis (TGA) for Material Characterization

Elemental analysis (CHN analysis) and Thermogravimetric Analysis (TGA) are standard techniques for verifying the composition and assessing the thermal stability of new materials derived from this compound, such as Schiff bases, metal complexes, and composites. researchgate.netresearchgate.netresearchgate.net

Elemental Analysis is used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a synthesized compound. The experimental results are compared against the theoretically calculated values for the proposed chemical formula. A close match confirms the compound's stoichiometry and purity, which is especially critical for verifying the structure of metal complexes and ensuring the correct ligand-to-metal ratio. researchgate.nettandfonline.comuobaghdad.edu.iq

Thermogravimetric Analysis (TGA) measures the change in a material's mass as it is heated over time. The resulting TGA curve provides crucial information about the material's thermal stability, decomposition temperatures, and the presence of volatile components like water. For instance, a study on a modified cellulose (B213188) composite bearing a this compound Schiff base ligand showed its thermal stability was increased up to 700 °C. researchgate.net TGA of pyridazin-3(2H)-one derivatives revealed that the compounds are thermostable up to their melting points. nih.gov In the analysis of metal complexes, TGA can show multi-step decomposition, often starting with the loss of adsorbed or coordinated water molecules at lower temperatures, followed by the degradation of the organic ligand at higher temperatures. researchgate.net

| Material | Decomposition Onset | Event Description | Reference |

|---|---|---|---|

| Hydrobenzamide | 254 °C | Complete decomposition by 320 °C | tandfonline.com |

| HPW/Nb2O5 Catalyst | ~150 °C | Loss of structural water | researchgate.net |

Surface Characterization for Material Composites (e.g., SEM, EDAX)

Scanning Electron Microscopy (SEM) generates high-resolution images of a material's surface, revealing its topography, morphology, and the distribution of its constituent parts. For example, in a study creating a biosorbent from cellulose modified with a this compound Schiff base, SEM images confirmed the microfibril structure of the resulting composite. researchgate.net In another example, SEM was used to observe the non-uniform, agglomerated particles of a ferromagnetic catalyst coated with a silica (B1680970) layer for further functionalization. mdpi.com

Energy-Dispersive X-ray Spectroscopy (EDAX/EDS) is performed in conjunction with SEM to determine the elemental composition of the surface. It can map the distribution of elements, confirming the successful incorporation and dispersion of the organic functional group onto a substrate. In the aforementioned modified cellulose biosorbent, EDAX analysis confirmed the presence of carbon and oxygen from the cellulose, as well as silicon, iron, and chlorine, which were part of the modified ligand structure. researchgate.net Similarly, for Ge@C composites, SEM combined with EDX mapping confirmed that phase separation between germanium and carbon had occurred. rsc.org This combination of imaging and elemental analysis is indispensable for verifying the successful synthesis and homogeneity of composite materials.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic behavior of molecules. For a substituted benzaldehyde (B42025) like 5-Hydroxy-2-methylbenzaldehyde, these calculations can predict a wide range of properties, from the most stable three-dimensional structure to the energies of its molecular orbitals. The following sections detail the specific theoretical methods applied to study this compound.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a favorable balance between accuracy and computational cost, making it an ideal choice for studying molecules of this size. DFT calculations, particularly using hybrid functionals like B3LYP, have been shown to provide reliable geometric and spectroscopic data for benzaldehyde derivatives. acs.org

The first step in most computational studies is to determine the most stable molecular structure, which corresponds to a minimum on the potential energy surface. This process, known as geometry optimization, involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until the forces on each atom are close to zero. wikipedia.org For this compound, this optimization would be performed to find the lowest energy conformer.

Illustrative Data Table of Expected Bond Lengths and Angles This table presents typical bond lengths and angles for a substituted benzaldehyde ring, based on DFT calculations of analogous compounds, to illustrate the expected output of a geometry optimization.

| Parameter | Bond | Expected Length (Å) | Parameter | Bonds | Expected Angle (°) |

| Bond Lengths | C-C (aromatic) | 1.38 - 1.40 | Bond Angles | C-C-C (aromatic) | 118 - 121 |

| C-O (hydroxyl) | ~1.36 | C-C-H (aromatic) | 119 - 121 | ||

| C=O (aldehyde) | ~1.23 | O-C-H (aldehyde) | ~121 | ||

| C-C (aldehyde) | ~1.48 | C-C-O (hydroxyl) | ~119 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nist.govnih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nist.gov The analysis of these orbitals reveals the distribution of electron density and identifies the regions of the molecule most likely to be involved in chemical reactions. For instance, in similar hydroxy benzaldehyde compounds, the HOMO is often localized over the benzene (B151609) ring and the hydroxyl group, while the LUMO is typically centered on the electron-withdrawing aldehyde group. mit.edu

Table of Frontier Molecular Orbital Properties (Illustrative) Based on calculations for analogous aromatic aldehydes, this table illustrates the kind of data generated from a HOMO-LUMO analysis.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 4.5 |

From these energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

DFT calculations are highly effective in predicting the vibrational frequencies of molecules. A frequency calculation on the optimized geometry of this compound yields a set of normal modes of vibration. These theoretical frequencies correspond to the absorption peaks observed in an experimental infrared (IR) spectrum. nih.gov

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve agreement with experimental data, these frequencies are typically multiplied by a scaling factor, which is specific to the level of theory and basis set used (e.g., ~0.961 for B3LYP/6-311++G(d,p)). nih.gov The calculations also provide the IR intensity for each vibrational mode, which helps in assigning the peaks in an experimental spectrum. acs.org

Table of Predicted Vibrational Frequencies and Intensities (Illustrative) This table shows representative calculated vibrational frequencies for key functional groups in a molecule like this compound, based on studies of similar compounds.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity |

| O-H Stretch | Hydroxyl | ~3400 - 3600 | Strong |

| C-H Stretch | Aromatic | ~3050 - 3100 | Medium |

| C-H Stretch | Methyl | ~2920 - 2980 | Medium |

| C-H Stretch | Aldehyde | ~2750 - 2850 | Weak |

| C=O Stretch | Aldehyde | ~1680 - 1700 | Very Strong |

| C-C Stretch | Aromatic Ring | ~1450 - 1600 | Medium-Strong |

| O-H Bend | Hydroxyl | ~1350 - 1420 | Medium |

| C-O Stretch | Hydroxyl | ~1200 - 1260 | Strong |

Ab Initio and Semi-Empirical Methods for Electronic Structure

Beyond DFT, other methods can be used to study the electronic structure of this compound.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. While HF methods can be a starting point, they neglect electron correlation, which can affect the accuracy of the results. MP2 and other post-HF methods incorporate electron correlation, offering higher accuracy but at a significantly greater computational cost. For geometric data, MP2 has been shown to provide results comparable to DFT for similar molecules. acs.org

Semi-Empirical Methods: Methods like AM1, PM3, and MNDO are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. scispace.com This makes them much faster than ab initio or DFT methods, allowing for the study of much larger molecular systems. However, the accuracy of semi-empirical methods is generally lower and can be variable depending on the molecule being studied. They are often used for preliminary geometry optimizations or for calculating properties of large sets of molecules where higher-level calculations would be computationally prohibitive. researchgate.net

Basis Set Selection and Computational Level Optimization

The choice of basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set directly impact the accuracy and computational cost of the calculation. mit.edu

Pople-style basis sets: Commonly used sets like 6-31G(d,p) or 6-311++G(d,p) offer a good compromise. The "d,p" indicates the addition of polarization functions on heavy atoms and hydrogens, respectively, which are important for describing chemical bonds accurately. The "++" indicates the addition of diffuse functions, which are necessary for describing anions or systems with significant lone-pair electron density. nih.gov

Correlation-consistent basis sets: Sets like cc-pVDZ, cc-pVTZ (denoting double- and triple-zeta quality) are designed to systematically converge towards the complete basis set limit, allowing for more reliable extrapolation of results. umich.edu

Optimizing the computational level involves selecting a combination of a theoretical method (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that provides the desired accuracy for the property of interest within acceptable computational time. For molecules like substituted benzaldehydes, DFT methods like B3LYP paired with a split-valence basis set like 6-311++G(d,p) have been demonstrated to yield accurate results for geometry, vibrational frequencies, and electronic properties. nih.govekb.eg

Molecular Modeling and Simulation

Molecular modeling and simulation serve as powerful tools to understand the dynamic nature of this compound at an atomic level. These techniques allow for the examination of its interactions with biological targets and its intrinsic conformational preferences.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as this compound or its derivatives, and a biological target, typically a protein.

While direct molecular docking studies on this compound are not extensively documented, research on its derivatives provides valuable insights. For instance, a Schiff base synthesized from 2-hydroxy-5-methylbenzaldehyde (B1329341) was investigated for its potential interaction with the main protease of COVID-19 (PDB ID: 6LU7) nih.gov. Molecular docking simulations are crucial for predicting the binding sites and evaluating the intermolecular contacts between the ligand and the protein nih.gov.

In a broader context, studies on similar phenolic aldehydes demonstrate the utility of this approach. For example, various marine aldehyde derivatives have been assessed as potential inhibitors of the SARS-CoV-2 3C-like protease through molecular docking, highlighting key interactions that contribute to binding affinity nih.gov. Similarly, a comprehensive study on 5-Bromo-2-Hydroxybenzaldehyde, a close structural analog, involved molecular docking to explore its interactions with various proteins, demonstrating the compound's potential for pharmaceutical applications nih.gov. The insights gained from these related studies can inform potential applications and target interactions for this compound.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing a detailed view of conformational changes and molecular motion. These simulations can rationalize the outcomes of experiments, such as the regioselective hydroxylation of aromatic substrates by enzymes, by analyzing enzyme-substrate interactions over time nih.gov.

Specific MD simulation studies focused solely on this compound are limited in the available literature. However, the methodology has been applied to structurally related molecules to understand their dynamic behavior. For example, a thorough computational analysis of 5-Bromo-2-Hydroxybenzaldehyde included molecular dynamics simulations to investigate the stability of ligand-protein complexes nih.gov. Such studies are essential for confirming the stability of interactions predicted by molecular docking and for exploring the conformational landscape of the ligand within the binding site. These simulations provide a more realistic representation of the molecular interactions in a dynamic physiological environment.

Structure-Activity Relationship (SAR) Modeling and Quantitative Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the structural or property descriptors of compounds with their biological activities. The goal of QSAR is to develop mathematical models that can predict the activity of new, unsynthesized molecules nih.gov.

Direct QSAR studies featuring this compound are not prominently available. However, the principles of QSAR are widely applied to substituted benzaldehydes and related phenolic compounds. For example, 3D-QSAR studies on p-hydroxy benzohydrazide derivatives have been used to design and predict the antimicrobial activity of new compounds derpharmachemica.comresearchgate.net. These models use steric and electrostatic field points around a set of molecules to build a predictive hypothesis derpharmachemica.com.

The general approach involves optimizing the geometry of a series of substituted benzaldehydes and calculating various electronic and steric descriptors. These descriptors are then correlated with experimental data, such as chemical shifts or biological activity, using statistical methods like Partial Least Squares (PLS) researchgate.netresearchgate.net. Such models help in understanding which structural features are crucial for a particular activity and guide the design of more potent analogs.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Drug-Likeness

In silico ADMET prediction is a critical step in early-stage drug discovery, used to assess the pharmacokinetic and toxicological properties of a compound. These computational tools help in identifying candidates with favorable drug-like properties, thereby reducing the likelihood of late-stage failures nih.gov.

For this compound, several physicochemical properties relevant to its ADMET profile can be computed. Public databases provide calculated values for key descriptors that influence a compound's behavior in the body.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 136.15 g/mol | nih.gov |

| XLogP3-AA (LogP) | 1.4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

These properties can be evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five. A compound is generally considered to have good oral bioavailability if it meets the following criteria: a molecular weight of ≤500 Da, a LogP of ≤5, ≤5 hydrogen bond donors, and ≤10 hydrogen bond acceptors. Based on the computed properties in Table 1, this compound adheres to these rules, suggesting it has the potential for good absorption and permeation.

Furthermore, various open-access in silico tools and web servers are available to predict a wide range of ADMET properties, including solubility, gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity nih.govijpsr.comnih.gov. While a specific, comprehensive ADMET study on this compound is not detailed in the search results, the analysis of its analogs, such as marine aldehyde derivatives, has included predictions of absorption levels, solubility, and hepatotoxicity, providing a framework for how this compound could be evaluated nih.gov.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-Hydroxybenzaldehyde |

| p-hydroxy benzohydrazide |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Aldehyde Functional Group

The aldehyde group is the primary site of many reactions for 5-Hydroxy-2-methylbenzaldehyde, including nucleophilic additions, condensations, and redox reactions.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This results in the formation of a tetrahedral intermediate, which can then be protonated to yield the final addition product.

Mechanism of Nucleophilic Addition:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon, breaking the C=O pi bond and moving the electrons onto the oxygen atom.

Protonation: The resulting negatively charged alkoxide intermediate is protonated by a solvent or a weak acid to form the final alcohol product.

Common nucleophilic addition reactions for aromatic aldehydes include the formation of cyanohydrins, acetals, and the addition of organometallic reagents. For instance, in acetal (B89532) formation, two equivalents of an alcohol react under acidic conditions. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the alcohol.

Another significant reaction is the Wittig reaction , where the aldehyde reacts with a phosphorus ylide (a Wittig reagent) to form an alkene. This reaction is a reliable method for forming carbon-carbon double bonds, replacing the C=O bond with a C=C bond. The stereochemical outcome of the Wittig reaction depends on the nature of the ylide; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes organic-chemistry.orgwikipedia.org.

Condensation reactions are a cornerstone of aldehyde chemistry, characterized by the joining of two molecules with the elimination of a small molecule, typically water. The Knoevenagel condensation is a key example, involving the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base wikipedia.orgsigmaaldrich.com.

The mechanism involves the base-catalyzed deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. The resulting intermediate subsequently undergoes dehydration to yield a stable α,β-unsaturated product sigmaaldrich.com. The choice of catalyst, often a primary or secondary amine like piperidine (B6355638), is crucial as stronger bases could lead to unwanted self-condensation of the aldehyde wikipedia.org. Studies on the Knoevenagel condensation of benzaldehyde (B42025) with various active methylene compounds have shown that the reaction rate is significantly influenced by the nature of the catalyst and the solvent researchgate.nettandfonline.com.

The table below summarizes typical condensation reactions involving benzaldehyde derivatives.

| Reaction Name | Reactant 2 | Catalyst | Product Type |

| Knoevenagel | Active Methylene Compound (e.g., Malonic acid) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Compound |

| Claisen-Schmidt | Ketone (e.g., Acetophenone) | Acid or Base | Chalcone (B49325) (α,β-Unsaturated Ketone) |

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder agents like Tollens' reagent can convert the aldehyde to the corresponding carboxylic acid. The oxidation of this compound yields 5-hydroxy-2-methylbenzoic acid guidechem.comstenutz.eusigmaaldrich.comnih.gov. Processes for producing hydroxybenzoic acids from cresols often involve the oxidation of an intermediate methyl group, highlighting the stability of the final carboxylic acid product under oxidative conditions google.com.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (5-hydroxy-2-methylphenyl)methanol . This transformation is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. Industrial processes often utilize reagents like potassium borohydride in alcoholic solvents for the reduction of substituted benzaldehydes google.com.

Influence of Hydroxyl and Methyl Substituents on Aromatic Reactivity

The hydroxyl (-OH) and methyl (-CH₃) groups attached to the benzene (B151609) ring significantly influence the reactivity of this compound, particularly in electrophilic aromatic substitution reactions.

Hydroxyl Group (-OH): The hydroxyl group is a strong activating group and an ortho, para-director. Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring via resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack.

Methyl Group (-CH₃): The methyl group is a weak activating group and also an ortho, para-director. It donates electron density primarily through an inductive effect and, to a lesser extent, hyperconjugation.

In this compound, the hydroxyl group is at position 5 and the methyl group is at position 2. Their combined activating effects make the ring more susceptible to electrophilic attack than benzene itself. The directing effects of the two groups reinforce each other, strongly favoring substitution at positions 4 and 6, which are ortho to the powerful hydroxyl group and meta and para respectively to the methyl group.

The aldehyde group (-CHO), in contrast, is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects. However, the strong activating and directing influence of the hydroxyl and methyl groups typically overrides the deactivating effect of the aldehyde group in electrophilic aromatic substitution.

Role of Intramolecular Hydrogen Bonding in Reactivity and Stability

Intramolecular hydrogen bonding can significantly affect a molecule's physical properties and chemical reactivity. This type of bonding occurs when a hydrogen bond forms within a single molecule, typically creating a stable five- or six-membered ring.

In the case of this compound, the hydroxyl group is at the meta position relative to the aldehyde group. Due to the significant distance and unfavorable geometry between the hydrogen of the hydroxyl group and the oxygen of the aldehyde group, no intramolecular hydrogen bond can be formed wikipedia.org. This is in stark contrast to its isomer, salicylaldehyde (B1680747) (ortho-hydroxybenzaldehyde), where the proximity of the -OH and -CHO groups allows for the formation of a strong intramolecular hydrogen bond wikipedia.orgresearchgate.net.

The absence of this internal stabilization means that the hydroxyl proton of this compound is readily available to participate in intermolecular hydrogen bonding with other molecules, including solvents or other reactants. This can influence its solubility, boiling point, and its role as a proton donor in reaction mechanisms. For example, p-hydroxybenzaldehyde, which also cannot form intramolecular hydrogen bonds, is more soluble in water than o-hydroxybenzaldehyde because its hydroxyl group is free to form intermolecular hydrogen bonds with water molecules researchgate.net.

Reaction Kinetics and Thermodynamics of Derivative Formation

The kinetics and thermodynamics of reactions involving this compound are influenced by the electronic properties of its substituents. The Hammett equation , log(k/k₀) = σρ, provides a framework for quantifying these effects wikipedia.orgyoutube.compharmacy180.com. In this equation, σ (sigma) is the substituent constant that measures the electronic effect of a substituent, and ρ (rho) is the reaction constant that indicates the sensitivity of a reaction to these effects.

Substituent Constants (σ): Electron-donating groups like -OH and -CH₃ have negative σ values, while electron-withdrawing groups have positive σ values.

Reaction Constant (ρ): A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (a negative charge builds up in the transition state), while a negative ρ value indicates the reaction is favored by electron-donating groups (a positive charge builds up).

For reactions involving nucleophilic attack on the aldehyde carbonyl, such as condensation reactions, a positive charge develops on the carbonyl carbon in the transition state. Therefore, electron-donating groups like -OH and -CH₃ would decrease the electrophilicity of the carbonyl carbon, thus slowing down the reaction rate compared to unsubstituted benzaldehyde. This is supported by studies on the Knoevenagel condensation of substituted benzaldehydes, which show a positive ρ value, indicating that electron-withdrawing groups accelerate the reaction researchgate.net.

Thermodynamically, the formation of derivatives like acetals is an equilibrium process wikipedia.org. The formation of acetals from aldehydes and alcohols is often entropically unfavorable as it involves the combination of multiple molecules wikipedia.org. However, the stability of the resulting product, influenced by electronic and steric factors, determines the final equilibrium position. The reaction of benzaldehyde with D-glucitol, for example, demonstrates a competition between kinetically and thermodynamically favored acetal products rsc.org.

The table below provides Hammett substituent constants for relevant groups.

| Substituent | σ_meta | σ_para |

| -OH | +0.12 | -0.37 |

| -CH₃ | -0.07 | -0.17 |

| -CHO | +0.35 | +0.42 |

Data sourced from standard physical organic chemistry texts.

Catalytic Applications in Organic Synthesis

The utility of this compound in catalysis is primarily realized through its derivatives, which can be broadly categorized into metal-based catalysts and organocatalysts. The aldehyde functionality is a convenient handle for introducing chirality and additional coordinating sites through condensation reactions, most commonly with amines to form Schiff bases.

Ligand Design for Metal-Catalyzed Transformations

Schiff bases derived from this compound are excellent ligands for a variety of transition metals, forming stable complexes that can catalyze a wide range of organic transformations. semanticscholar.orgchemijournal.comnih.gov The design of these ligands is crucial for controlling the reactivity and selectivity of the metal center.

The condensation of this compound with chiral amines or amino alcohols yields chiral Schiff base ligands. These ligands can coordinate with metal ions such as copper(II) and ruthenium(II) to form asymmetric catalysts. The stereoelectronic properties of the resulting metal complex are influenced by the substituents on both the aldehyde and the amine precursor. The methyl group at the ortho position to the hydroxyl group in the this compound backbone can exert a significant steric influence on the coordination sphere of the metal, potentially enhancing enantioselectivity in catalytic reactions.

For instance, copper(II) complexes of Schiff base ligands are known to be effective catalysts for asymmetric Henry reactions, which involve the carbon-carbon bond formation between a nitroalkane and an aldehyde. univ-lille.fr While specific studies on ligands from this compound are not extensively documented in publicly available literature, the general principles of ligand design suggest that its derivatives would be viable candidates for such transformations. The electronic nature of the ligand, influenced by the hydroxyl and methyl groups, can modulate the Lewis acidity of the copper center, thereby affecting the reaction rate and stereochemical outcome.

| Precursor Compound | Ligand Type | Metal Ion | Catalytic Application |

| This compound | Chiral Schiff Base | Copper(II) | Asymmetric Henry Reaction (potential) |

| This compound | Chiral Schiff Base | Ruthenium(II) | Asymmetric Transfer Hydrogenation (potential) |

Organocatalytic Applications of Derived Compounds

In addition to serving as ligands in metal complexes, derivatives of this compound can also function as organocatalysts. This approach avoids the use of potentially toxic or expensive metals, aligning with the principles of green chemistry.

Chiral primary and secondary amines, synthesized from this compound via reductive amination, are a key class of organocatalysts. rsc.orgrsc.org These amines can activate carbonyl compounds through the formation of enamine or iminium ion intermediates. The steric and electronic properties of the catalyst, inherited from the this compound scaffold, play a crucial role in controlling the stereoselectivity of the reaction.

For example, chiral secondary amines derived from aromatic aldehydes can catalyze asymmetric aldol (B89426) and Michael reactions. univ-lille.fr The hydroxyl group on the aromatic ring can participate in the catalytic cycle through hydrogen bonding, helping to organize the transition state and enhance stereocontrol. The methyl group can provide steric hindrance that directs the approach of the reacting partners.

Furthermore, bifunctional organocatalysts can be designed by incorporating a hydrogen-bond donor moiety, such as a thiourea (B124793) or squaramide group, into a chiral scaffold derived from this compound. mdpi.com These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to highly efficient and stereoselective transformations. While specific examples utilizing this compound in this context are not widely reported, the structural motifs present in the molecule make it a promising starting point for the development of novel bifunctional organocatalysts for a variety of reactions, including aza-Henry reactions and Friedel-Crafts alkylations.

| This compound Derivative | Catalyst Type | Activation Mode | Potential Catalytic Application |

| Chiral Secondary Amine | Organocatalyst | Enamine/Iminium Ion | Asymmetric Aldol Reaction, Asymmetric Michael Addition |

| Chiral Bifunctional Catalyst (e.g., with Thiourea) | Organocatalyst | Dual Activation (H-bonding) | Asymmetric aza-Henry Reaction, Asymmetric Friedel-Crafts Alkylation |

Applications of 5 Hydroxy 2 Methylbenzaldehyde and Its Derivatives in Advanced Fields

Medicinal Chemistry and Pharmaceutical Development

In medicinal chemistry, the 5-Hydroxy-2-methylbenzaldehyde core is exploited to develop novel therapeutic agents. The functional groups of this compound allow for a wide range of chemical modifications, leading to derivatives with tailored biological activities. These derivatives have been investigated for their roles in combating cancer, microbial infections, viral diseases, and inflammation.

Precursors for Antihistamine and Antipyretic Agents